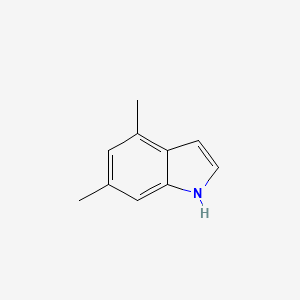

1-N-tert-Butylbenzene-1,2-diamine

Übersicht

Beschreibung

The compound 1-N-tert-Butylbenzene-1,2-diamine is not directly mentioned in the provided papers. However, the papers discuss various tert-butylbenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, indicating the reactivity of tert-butylbenzene derivatives in synthesizing complex amines .

Synthesis Analysis

The synthesis of tert-butylbenzene derivatives involves various methods. For example, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Another synthesis method involves treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride to produce dimagnesiated aromatic compounds . Additionally, fluorinated diamine monomers are synthesized through nucleophilic substitution reactions followed by catalytic reduction .

Molecular Structure Analysis

The molecular structure of tert-butylbenzene derivatives is characterized by the presence of tert-butyl groups which influence the properties of the compound. For instance, the introduction of asymmetric di-tert-butyl groups in polyimides increases the interchain distance and decreases intermolecular forces, affecting the packing ability of the polymers . The crystal structure of N-tert-butyl-2-thioimidazole shows a variety of noncovalent interactions that contribute to the packing of the molecules .

Chemical Reactions Analysis

Tert-butylbenzene derivatives undergo various chemical reactions. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of different classes of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The dimagnesiated aromatic compound can undergo hydrolysis, halogenation, and treatment with allyl bromide . The hydrogenation of 1,2-di-tert.butylbenzene leads to the formation of cis- and trans-1,2-di-tert.butylcyclohexane .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylbenzene derivatives are influenced by their molecular structure. Polyimides containing tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . Fluorinated polyimides based on tert-butylbenzene derivatives show better solubility, lower color intensity, dielectric constants, and moisture absorption compared to nonfluorinated polyimides . The presence of tert-butyl groups and other substituents like fluorine atoms significantly affects the thermal stability, mechanical strength, and optical properties of these compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyimides

Polyimides synthesized from diamines containing bulky tert-butyl substituents exhibit remarkable mechanical and thermal properties. The introduction of tert-butyl groups into the diamine monomers, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, results in polyimides with high tensile strength, flexibility, and thermal stability. These materials are suitable for applications requiring high-performance, heat-resistant polymers (Liaw & Liaw, 1996).

Organosolubility and Low Dielectric Properties

The organosolubility and dielectric properties of polyimides can be significantly enhanced by incorporating unsymmetric and bulky tert-butyl groups. For example, polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, excellent solubility in common organic solvents, and high glass transition temperatures, making them ideal for electronic and aerospace applications (Chern & Tsai, 2008).

Aromatic Polyamides

Aromatic polyamides based on diamines such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene offer a balance between solubility, mechanical strength, and thermal properties. These materials provide transparent and tough films, useful for coatings and advanced composites, demonstrating the versatility of tert-butyl substituted diamines in polymer synthesis (Yang, Hsiao, & Yang, 1999).

Self-Assembly and Hydrogen Bonding

The ability of tert-butyl substituted compounds to participate in self-assembly and hydrogen bonding has been demonstrated in the synthesis of layered molecular arrays. These structures, derived from interactions between 4-tert-butylbenzoic acid and aliphatic diamines, highlight the potential of tert-butyl substituted diamines in designing novel supramolecular architectures (Armstrong et al., 2002).

Gas Separation Membranes

Polyamides and polyimides derived from tert-butyl substituted diamines have been investigated for their potential in gas separation technologies. These materials show promise in the development of membranes for the pervaporation separation of ethanol/water mixtures, offering high separation factors and permeation rates (Li & Lee, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-N-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEDDZLJZIHCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442007 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-tert-Butylbenzene-1,2-diamine | |

CAS RN |

28458-68-6 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)